molecular formula C23H28Si2 B14058378 Trimethyl[2-(triphenylsilyl)ethyl]silane CAS No. 102105-77-1

Trimethyl[2-(triphenylsilyl)ethyl]silane

Cat. No.: B14058378
CAS No.: 102105-77-1
M. Wt: 360.6 g/mol
InChI Key: DKHGTAHNPQIXCO-UHFFFAOYSA-N
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Description

Trimethyl[2-(triphenylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a trimethylsilyl group and a triphenylsilyl group. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[2-(triphenylsilyl)ethyl]silane typically involves the reaction of triphenylsilyl chloride with trimethylsilyl ethyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[2-(triphenylsilyl)ethyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The trimethylsilyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, simpler silanes, and various substituted organosilicon compounds.

Scientific Research Applications

Trimethyl[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Trimethyl[2-(triphenylsilyl)ethyl]silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl and triphenylsilyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in having a trimethylsilyl group but differs in its alkyne structure.

    Triphenylsilanol: Contains a triphenylsilyl group but differs in having a hydroxyl group instead of an ethylsilane linkage.

    Tetramethylsilane: Contains four methyl groups bonded to silicon, differing in its simpler structure.

Uniqueness

Trimethyl[2-(triphenylsilyl)ethyl]silane is unique due to its combination of trimethylsilyl and triphenylsilyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other compounds may not be as effective.

Properties

CAS No.

102105-77-1

Molecular Formula

C23H28Si2

Molecular Weight

360.6 g/mol

IUPAC Name

trimethyl(2-triphenylsilylethyl)silane

InChI

InChI=1S/C23H28Si2/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3

InChI Key

DKHGTAHNPQIXCO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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